![molecular formula C12H13ClO3 B12313305 methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate](/img/structure/B12313305.png)
methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate is an organic compound with a complex structure that includes a phenyl ring substituted with a chloroethoxy group and a propenoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate typically involves the reaction of 4-(2-chloroethoxy)benzaldehyde with methyl acrylate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde reacts with the ester in the presence of a base such as piperidine or pyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.
科学的研究の応用
Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The chloroethoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The propenoate ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
Methyl (2E)-4-phenyl-2-pentenoate: Similar structure but with different substituents.
Methyl (2E)-3-[4-(2-methoxyethoxy)phenyl]prop-2-enoate: Similar structure with a methoxyethoxy group instead of chloroethoxy.
Uniqueness
Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate is unique due to the presence of the chloroethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C12H13ClO3 |
|---|---|
分子量 |
240.68 g/mol |
IUPAC名 |
methyl (E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H13ClO3/c1-15-12(14)7-4-10-2-5-11(6-3-10)16-9-8-13/h2-7H,8-9H2,1H3/b7-4+ |
InChIキー |
HRSUSRSBEAWIIJ-QPJJXVBHSA-N |
異性体SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)OCCCl |
正規SMILES |
COC(=O)C=CC1=CC=C(C=C1)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


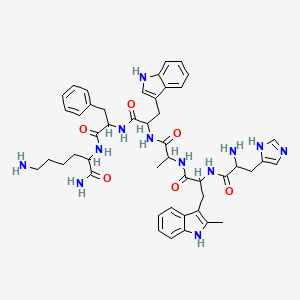
carbonyl]amino})amino}ethan-1-ol](/img/structure/B12313232.png)
![rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis](/img/structure/B12313234.png)
![1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-quinoline-3-carboxylic acid; methanesulfonic acid;Danofloxacin mesylate](/img/structure/B12313240.png)
![[3,4-Dibenzoyloxy-5-[6-(benzylamino)purin-9-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12313241.png)
![N-[3-(Aminomethyl)phenyl]-2-methoxyacetamide hydrochloride](/img/structure/B12313254.png)
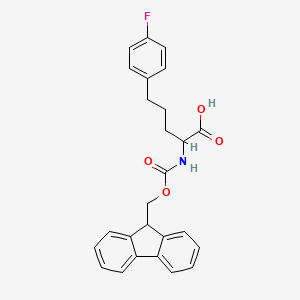

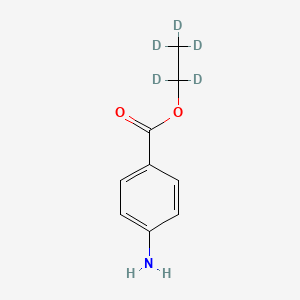

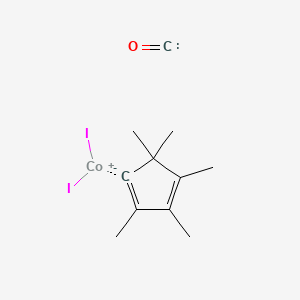
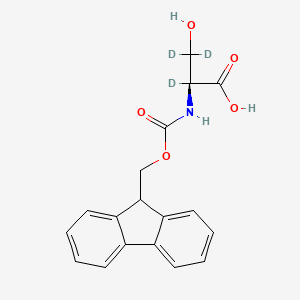
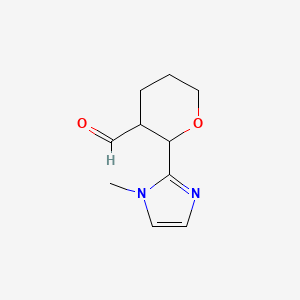
![1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride](/img/structure/B12313304.png)
